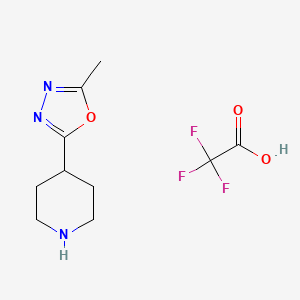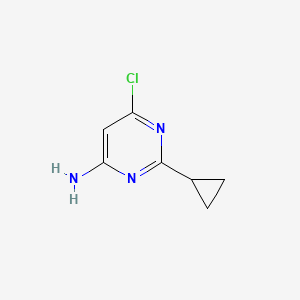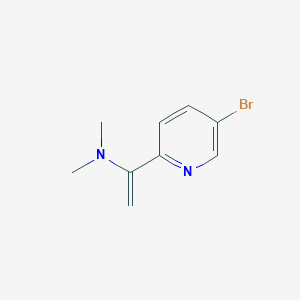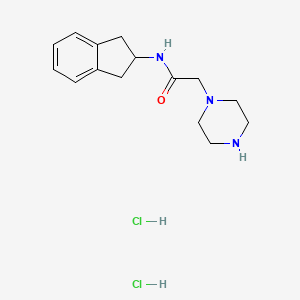
三氟(3-(2-羟乙基)苯基)硼酸钾
描述
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is an organoboron compound with the molecular formula C8H9BF3KO. It is a white to yellow solid that is used in various chemical reactions, particularly in the field of organic synthesis . This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.
科学研究应用
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: The compound is employed in the development of new pharmaceuticals, where it aids in the construction of biologically active molecules.
Material Science: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
准备方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate can be synthesized through the reaction of 3-(2-hydroxyethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under mild conditions . The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production .
化学反应分析
Types of Reactions
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are often used in coupling reactions involving potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the reactions.
Solvents: Organic solvents such as THF, toluene, or dimethylformamide (DMF) are commonly employed.
Major Products
The major products formed from reactions involving potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
作用机制
The mechanism by which potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate exerts its effects is primarily through its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, transferring the boron-bound organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the nature of the substrates used.
相似化合物的比较
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate can be compared with other organoboron compounds such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the hydroxyethyl group, making it less versatile in certain reactions.
Potassium vinyltrifluoroborate: Contains a vinyl group instead of the hydroxyethyl group, used in different types of coupling reactions.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group, which can influence the reactivity and selectivity in chemical reactions.
The uniqueness of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate lies in its hydroxyethyl group, which provides additional functionalization options and enhances its reactivity in various chemical transformations.
属性
IUPAC Name |
potassium;trifluoro-[3-(2-hydroxyethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6,13H,4-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXBNUKKNPRHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CCO)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705248 | |
| Record name | Potassium trifluoro[3-(2-hydroxyethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015082-80-0 | |
| Record name | Borate(1-), trifluoro[3-(2-hydroxyethyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015082-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[3-(2-hydroxyethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)
![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)
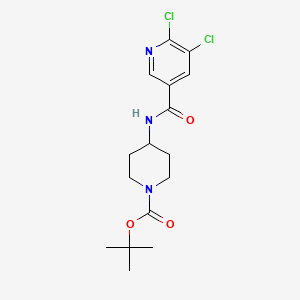
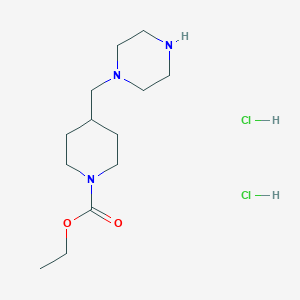
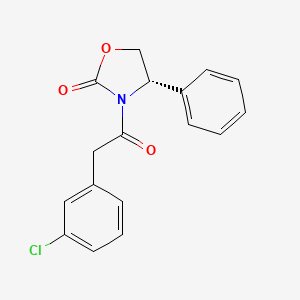
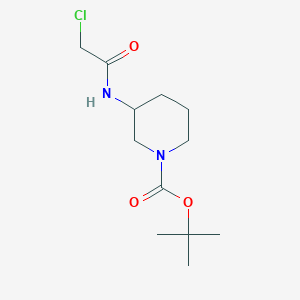
amine oxalate](/img/structure/B1396446.png)
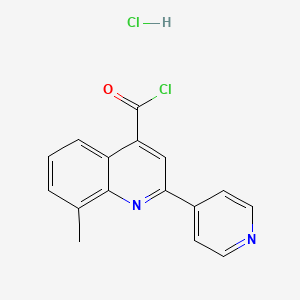
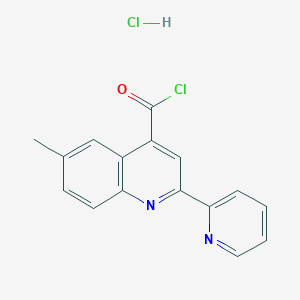
![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)
